
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide, also known as DCPA, is a synthetic compound that belongs to the class of diphenylamine herbicides. DCPA is widely used in agriculture to control the growth of weeds in various crops, including fruits, vegetables, and ornamental plants. It is also used as a chemical intermediate in the synthesis of other compounds.
Mecanismo De Acción
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide works by inhibiting the growth of weeds through the disruption of cell division and DNA synthesis. It interferes with the formation of microtubules, which are essential for the proper division of cells. N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide also disrupts the synthesis of DNA by inhibiting the activity of enzymes involved in the process.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide has been shown to have a low toxicity to mammals and other non-target organisms. However, it can have harmful effects on aquatic organisms, such as fish and amphibians, if it enters water systems. N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide can also persist in soil for several months, which can lead to the accumulation of the compound in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide is a useful tool for studying the effects of herbicides on plant growth and development. It is relatively easy to synthesize and has a well-defined mechanism of action. However, N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide has limitations in terms of its specificity and selectivity. It can have unintended effects on non-target organisms and can persist in the environment for long periods of time.
Direcciones Futuras
There are several areas of research that could be pursued in relation to N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide. One potential direction is the development of new herbicides based on the structure of N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide. Another area of research is the investigation of the potential use of N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide in the treatment of diseases, such as cancer and Alzheimer's disease. Additionally, further studies could be conducted to assess the environmental impact of N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide and to develop strategies for minimizing its effects on non-target organisms.
Métodos De Síntesis
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide can be synthesized by reacting 4-chloro-2-methylbenzoic acid with benzophenone in the presence of a strong acid catalyst, such as sulfuric acid. The resulting intermediate is then reacted with ammonia to yield N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective against a wide range of weeds, including annual and perennial grasses, sedges, and broadleaf weeds. N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO/c1-16-14-19(23)12-13-21(16)24-22(25)15-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,20H,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQFDEDOFUVQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

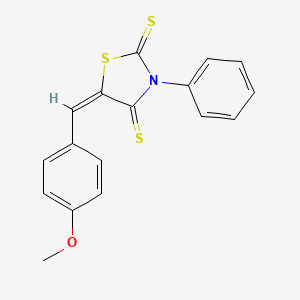
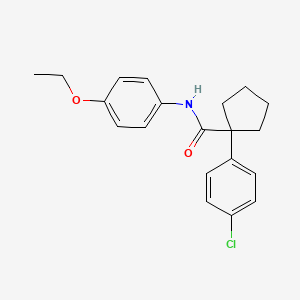

![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5842005.png)
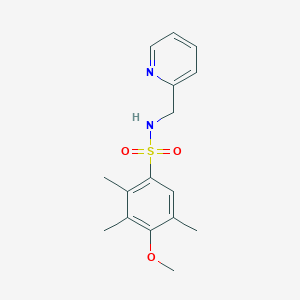
![2-cyano-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5842030.png)
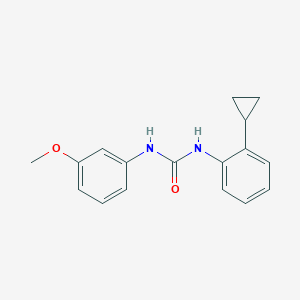
![N-[4-(4-chlorophenoxy)phenyl]-2-furamide](/img/structure/B5842051.png)
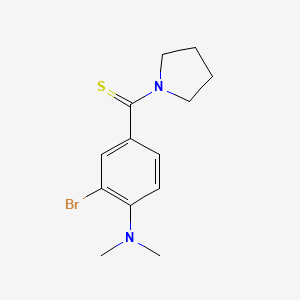
![2-{[benzyl(ethyl)amino]methyl}-4-nitrophenol](/img/structure/B5842070.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5842078.png)
![N'-[(2-thienylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5842084.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5842088.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5842089.png)